5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol
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Overview
Description
5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol is a chemical compound used for scientific research . It is also known by registry numbers ZINC000003880406, ZINC000003880407 .
Chemical Reactions Analysis
While specific chemical reactions involving 5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol are not detailed in the search results, similar compounds have been involved in reactions such as Michael-type C–C bond formation and subsequent aza-Wittig reaction to give 5-indeno (1,2-)pyridines .Scientific Research Applications
Organic Synthesis
The nitrogen-containing indeno [1,2- b ]quinoxaline ring, which is a part of the structure of 5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol, is a privileged structurally fused active system. It has been recognized as an important building block in organic synthesis .
Pharmaceutical Applications
Indeno [1,2- b ]quinoxalinones, derived by the reaction of ninhydrin and substituted 1,2-phenylenediamines, have potential pharmaceutical applications. They have shown anti-cancer, c-Jun N-terminal kinase inhibitory, anti-inflammatory, antinociceptive, and antiproliferative activities .
Drug Discovery
Spiro compounds, in which two cyclic rings are fused at a common carbon atom, are promising interesting skeletal systems in drug discovery due to their unique conformational features, structural complexity, and rigidity .
Synthesis of Diverse Spiro-Indeno[1,2-b]Quinoxalines
The reactions of indeno [1,2- b ]quinoxalinone as a key construction block for producing a variety of indeno [1,2- b ]quinoxaline-based spiro-heterocyclic frameworks by means of a wide range of chemical reactions .
Synthesis of Pyrimidine-Containing Compounds
An improved, catalyst-free, and easy method has been designed to access the (amino)-nitrospiro[indene-pyrano[2,3-d]pyrimidine]-tetraone and 2-(alkylamino)-3-nitro-2′H,5H-spiro[indeno[1,2-b]pyran-4,5′-pyrimidine]-2′,4′,5,6′(1′H,3′H)-tetraone based on utilizing KAs as starting materials in combination with ninhydrin .
Chemical Reactions
Most of the reactions described in the synthesis of diverse spiro-indenoquinoxalines are multicomponent ones with readily available starting materials that produce complex molecular spiro architectures .
Mechanism of Action
Target of Action
It is known that this compound is used as an electron acceptor in the design of novel fluorescent isomers .
Mode of Action
The mode of action of 5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol involves its interaction with triphenylamine (TPA), which acts as an electron donor . The substitution position of TPA on the compound is adjusted to form different isomers, which results in different molecular conformations and determines the luminescent behavior of these isomers .
Biochemical Pathways
The compound’s role as an electron acceptor in the formation of fluorescent isomers suggests that it may be involved in electron transfer processes .
Result of Action
The result of the action of 5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol is the formation of fluorescent isomers with different luminescent behaviors . Some isomers exhibit thermally activated delayed fluorescence (TADF) with long fluorescence lifetimes, while others are normal fluorescent molecules . The photophysical properties of these isomers are determined by the substitution position of TPA on the compound .
Action Environment
The compound’s role in the formation of fluorescent isomers suggests that factors such as temperature and light conditions could potentially influence its action and efficacy .
properties
IUPAC Name |
5-phenylindeno[1,2-b]pyridin-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO/c20-18(13-7-2-1-3-8-13)15-10-5-4-9-14(15)17-16(18)11-6-12-19-17/h1-12,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPFAOMNSVCXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)N=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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